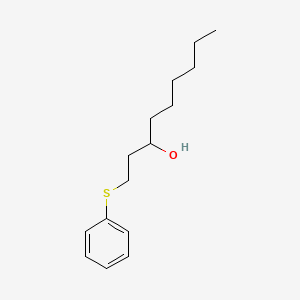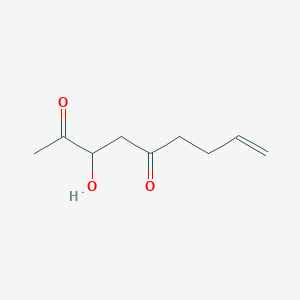![molecular formula C12H7NO3 B14424471 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- CAS No. 85342-66-1](/img/structure/B14424471.png)
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- is a compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis. For instance, Ph3PAuNTf2-catalyzed cycloisomerization followed by a [1,5]-hydride migration and Diels-Alder reaction . Another method includes the intramolecular α-arylation of amino esters and the cyclization of benzylic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various oxidizing and reducing agents. For example, the use of s-BuLi in THF at 0°C for the preparation of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one .
Major Products Formed
The major products formed from these reactions include various hydroxy and anilino derivatives, as well as benzo[f]phthalazinone derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one
- Benzo[f]phthalazin-1(2H)-one
- 1H-Benz[f]indene, 2,3-dihydro-
- 1H-Indole, 2,3-dihydro-
Uniqueness
1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy- stands out due to its unique structural features and versatile reactivity.
Eigenschaften
CAS-Nummer |
85342-66-1 |
|---|---|
Molekularformel |
C12H7NO3 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
2-hydroxybenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11)16/h1-6,16H |
InChI-Schlüssel |
DOVQICZOJQWTQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)


![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)

![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)

![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)

